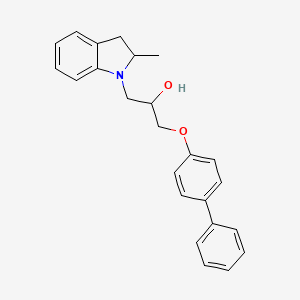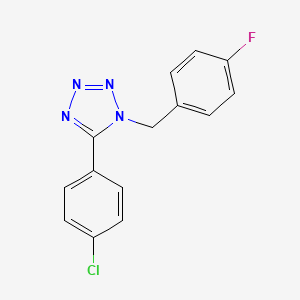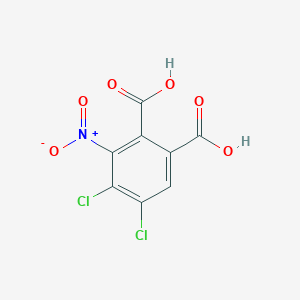![molecular formula C16H13N3O5 B4328988 7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B4328988.png)
7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Übersicht
Beschreibung
7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound that features a unique tricyclic structure fused with an oxadiazole ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent cyclization to form the tricyclic structure. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl group may play a role in binding to biological molecules, while the oxadiazole ring could be involved in electron transfer processes. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Oxadiazole derivatives: Compounds featuring the oxadiazole ring but lacking the tricyclic structure.
Tricyclic compounds: Molecules with similar tricyclic frameworks but different functional groups.
Uniqueness
7-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is unique due to its combination of a nitrophenyl group, an oxadiazole ring, and a tricyclic structure. This unique combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
9-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-4-oxatricyclo[4.2.1.03,7]nonan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-16-13-10-5-8(6-11(10)23-16)12(13)15-17-14(18-24-15)7-1-3-9(4-2-7)19(21)22/h1-4,8,10-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQNAIAOFWBWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2C4=NC(=NO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4328913.png)
![4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE](/img/structure/B4328917.png)
![1,3-DIMETHYL-7-[2-(4-METHYLPHENYL)-2-OXOETHYL]-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4328922.png)
![ETHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B4328927.png)
![METHYL 2-{4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B4328928.png)
![METHYL 6-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]HEXANOATE](/img/structure/B4328930.png)
![4-[4-(4-BROMOPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID](/img/structure/B4328961.png)

![2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE](/img/structure/B4328969.png)
![1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4328971.png)

![6-[2-(1-Adamantyl)ethyl]-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B4328977.png)

![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4328991.png)
